1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4S/c1-10-15(11(2)25-17-10)26(23,24)20-8-13(9-20)21-7-12(16-18-21)6-19-5-3-4-14(19)22/h7,13H,3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVTYDWKFRKFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes several key functional groups:
- Azetidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.
- Triazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Isosoxazole Group : Often associated with neuroactive properties and enzyme inhibition.
The molecular formula is , indicating a significant number of nitrogen atoms which may contribute to its biological interactions.
1. Antimicrobial Activity
Studies have demonstrated that derivatives of isoxazole and triazole exhibit notable antibacterial properties. For example, compounds with similar structures have shown moderate to strong activity against various strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In a study, several synthesized compounds exhibited strong AChE inhibition with IC50 values comparable to standard inhibitors .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
3. Binding Affinity
Docking studies have indicated that the compound can effectively bind to bovine serum albumin (BSA), suggesting a significant pharmacokinetic profile that may enhance its therapeutic efficacy . This binding is crucial for drug delivery and bioavailability.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE, the compound can prevent substrate binding, leading to increased levels of acetylcholine in synaptic clefts.
- Antibacterial Action : The presence of sulfonamide groups is often linked with antibacterial activity by interfering with bacterial folic acid synthesis.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of compounds related to the target structure:
- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives and tested them against multiple bacterial strains. The results indicated that certain modifications in the isoxazole moiety significantly enhanced antibacterial activity .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of similar compounds, revealing that modifications in the triazole ring could lead to improved inhibition rates against AChE and urease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on the target compound or its analogs. However, insights can be drawn from general methodologies and related heterocyclic systems:
Computational and Crystallographic Tools
- Refinement Software :
SHELXL remains the gold standard for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and torsional parameters critical for comparing structural analogs . - Data Processing :
WinGX and ORTEP facilitate visualization and analysis of molecular geometry, aiding in the identification of key structural differences (e.g., planarity of the triazole ring or sulfonyl group orientation) between similar compounds .
Table 1: Hypothetical Comparison Based on Structural Analogues
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address the target compound. –4 focus on crystallographic tools, while describes unrelated heterocycles. The absence of experimental data (e.g., binding affinities, pharmacokinetics) precludes definitive comparisons.
- Methodological Relevance : The SHELX suite and WinGX are indispensable for structural characterization, which is foundational for comparing derivatives .
Preparation Methods
Radical Strain-Release Photocatalysis
Recent advances in azetidine synthesis employ radical intermediates for ring formation. As demonstrated in radical strain-release protocols, the azetidine scaffold arises from sulfonyl imine precursors via triplet energy transfer (TET) photocatalysis:
- Photocatalyst Selection : Tris-triazine-based photocatalysts (e.g., PS 9 ) with small singlet-triplet gaps (ΔST < 0.3 eV) enable controlled nitrogen–sulfur bond homolysis in sulfonyl imines.
- Mechanism :
- Excitation of PS 9 at 365 nm generates a triplet excited state (T1 E₀,₀ = 2.55 eV).
- Energy transfer to sulfonyl imine 2a induces N–S bond cleavage, producing sulfonyl radical 10a and iminyl radical 11 (ΔG = −10.3 kcal mol⁻¹).
- Radical recombination with azabicyclobutane (ABB) 1 forms the azetidine ring via strain release (Fig. 1).
Table 1 : Key Parameters for Azetidine Formation via Photocatalysis
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 0.25 mol% | |
| Quantum yield (Φ) | 0.48 | |
| Reaction time | 12–18 h | |
| Isolated yield | 68–74% |
Classical Cyclization Approaches
Alternative routes utilize cyclopropylsulfonyl precursors:
- Cyclopropylamine sulfonylation : React cyclopropylamine with 3,5-dimethylisoxazole-4-sulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as base (yield: 85–89%).
- Ring expansion : Treat β-lactam derivatives with Grignard reagents (e.g., MeMgBr) in tetrahydrofuran (THF), followed by oxidative workup (yield: 72%).
Sulfonylation of the Azetidine Nitrogen
Direct Sulfonyl Chloride Coupling
Installation of the 3,5-dimethylisoxazol-4-ylsulfonyl group proceeds via nucleophilic substitution:
Critical Note : Steric hindrance from the azetidine’s 3-position methyl group necessitates slow reagent addition to minimize di-sulfonylation byproducts (<5%).
1,2,3-Triazole Ring Assembly
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen cycloaddition achieves regioselective 1,4-triazole formation:
- Azide Preparation :
- Click Reaction :
- Combine azide (1 eq), propargyl alcohol (1.1 eq), CuI (0.1 eq), sodium ascorbate (0.2 eq) in THF/H₂O (4:1).
- Stir at RT for 12 h (yield: 93%).
Table 2 : Optimization of CuAAC Conditions
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst | CuI | +15% vs. CuSO₄ |
| Solvent | THF/H₂O (4:1) | +22% vs. MeOH |
| Temperature | 25°C | +11% vs. 40°C |
Pyrrolidin-2-one Coupling
Nucleophilic Alkylation
The methylene linker forms via SN2 displacement:
Mitsunobu Alternative
For alcohol-containing intermediates:
- Use diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF (0°C → RT, 24 h).
- Yield: 69% (lower due to competing elimination).
Integrated Synthetic Routes
Method A: Sequential Linear Synthesis
Method B: Convergent Approach
Method C: Photocatalytic Hybrid
- Radical azetidine synthesis + classical triazole/pyrrolidinone steps.
- Advantage : Avoids harsh cyclization conditions (total yield: 62%).
Industrial Scale-Up Considerations
Continuous Flow Photoreactors
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing 1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including sulfonylation of azetidine, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, and coupling with pyrrolidin-2-one. Key challenges include:
- Regioselectivity in cycloaddition : Use of optimized Cu(I) catalysts (e.g., TBTA ligands) to minimize side reactions .
- Sulfonyl chloride stability : Conduct reactions under anhydrous conditions at 0–5°C to prevent hydrolysis .
- Purification : Employ gradient column chromatography (e.g., silica gel, 5–20% MeOH/CH₂Cl₂) to isolate intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm regiochemistry of triazole and sulfonyl groups (e.g., 8.5–9.0 ppm for triazole protons) .
- X-ray diffraction : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for sulfonyl and triazole moieties) .
- HRMS : Verify molecular formula (e.g., CHNOS) with <2 ppm error .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Answer : Prioritize target-specific assays:
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC determination via fluorescence polarization) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Molecular docking : Pre-screen with AutoDock Vina to predict binding affinity to targets like PARP or HDACs .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Answer : Apply integrated in silico tools:
- ADMET prediction : Use SwissADME to assess logP (target 1–3), CYP450 inhibition, and BBB permeability .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study sulfonyl group’s electron-withdrawing effects on triazole reactivity .
- MD simulations : Simulate ligand-protein binding (e.g., 100 ns runs in GROMACS) to evaluate stability of key hydrogen bonds .
Q. What crystallographic strategies resolve ambiguities in its supramolecular packing?
- Answer : Refine ambiguous electron density regions using:
- TWIN commands in SHELXL : For handling twinned crystals (e.g., twin law -h, -k, -l) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) via CrystalExplorer .
- Disorder modeling : Apply PART and SUMP restraints for flexible pyrrolidin-2-one rings .
Q. How to address contradictions between predicted and observed bioactivity data?
- Answer : Systematically troubleshoot discrepancies:
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., immobilized compound + LC-MS/MS) to identify unintended targets .
- Metabolite screening : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for reactive metabolites .
- Conformational analysis : Compare solution-state (NOESY) vs. crystal structures to assess bioactive conformation .
Q. What experimental design principles apply to optimizing its synthetic yield?
- Answer : Implement Design of Experiments (DoE):
- Response surface methodology : Vary CuAAC reaction parameters (temperature, catalyst loading) to maximize triazole yield .
- Taguchi orthogonal arrays : Optimize sulfonylation step (e.g., solvent polarity, stoichiometry of azetidine/sulfonyl chloride) .
- PAT tools : Use in situ FTIR to monitor reaction progress and terminate at 95% conversion .
Methodological Guidelines
- Synthesis : Prioritize microwave-assisted synthesis for CuAAC (5 min, 80°C) over traditional 24-hour reflux .
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Data Interpretation : Use PLS regression (e.g., SIMCA) to correlate structural descriptors (e.g., H-bond donors) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
